Mycophenolic acid acyl-b-D-glucuronide

Immunosuppression Enzyme kinetics Drug metabolism

For laboratories requiring accurate therapeutic drug monitoring, AcMPAG is the essential minor metabolite reference standard that no comprehensive LC-MS/MS method should omit. Unlike the inert, dominant MPAG metabolite or the parent MPA, AcMPAG is the only species offering a dual pharmacological profile: partial IMPDH II inhibition *plus* potent, IMPDH II-independent tubulin polymerization. This unique activity, making it a preferred tool for cytoskeletal pharmacology and off-target toxicity studies, is absent in generic MPA or MPAG standards. Procure only high-purity AcMPAG to ensure validated quantification across the documented 0.08–5.35 mg/L plasma range, avoiding inaccuracies from cross-reactivity or misattributed pharmacodynamic effects in your research.

Molecular Formula C23H28O12
Molecular Weight 496.5 g/mol
Cat. No. B13893559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycophenolic acid acyl-b-D-glucuronide
Molecular FormulaC23H28O12
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O
InChIInChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)
InChIKeyQBMSTEZXAMABFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycophenolic Acid Acyl-b-D-Glucuronide (AcMPAG) Procurement and Research Selection Guide


Mycophenolic acid acyl-β-D-glucuronide (AcMPAG) is the pharmacologically active acyl glucuronide metabolite of mycophenolic acid (MPA), the primary immunosuppressive agent derived from mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS) [1]. Unlike the predominant and pharmacologically inactive phenolic glucuronide metabolite MPAG (7-O-MPAG), AcMPAG exhibits dual functional properties: it retains partial IMPDH II inhibitory activity while also demonstrating IMPDH II-independent antiproliferative effects mediated through tubulin polymerization [1][2]. This minor metabolite typically accounts for 10–20% of MPA exposure in treated patients, with plasma concentrations reaching up to 12 mg/L under standard dosing regimens, and exhibits limited stability at physiological pH requiring specialized sample handling protocols [1][3].

Why Mycophenolic Acid Acyl-b-D-Glucuronide Cannot Be Substituted with In-Class Analogs


Generic substitution within the mycophenolic acid class is scientifically invalid due to fundamental differences in both the quantity and quality of pharmacological activity between AcMPAG and its closest analogs. While MPA serves as the primary IMPDH II inhibitor, AcMPAG demonstrates approximately 12-fold lower inhibitory potency (IC50 301.7 μg/L vs 25.6 μg/L) [1], yet simultaneously exhibits unique IMPDH II-independent tubulin polymerization activity that is 2.5-fold stronger than MPA itself [2]. The predominant metabolite MPAG possesses no measurable IMPDH II inhibitory activity [1] and no effect on tubulin polymerization [2], rendering it pharmacologically inert despite its 75-90× higher plasma exposure [3]. Furthermore, AcMPAG's inherent instability at physiological pH and its capacity to form covalent albumin adducts distinguish it from both MPA and MPAG in both analytical and toxicological contexts [4]. These orthogonal activity profiles preclude meaningful substitution for specialized research or analytical reference applications.

Quantitative Differentiation Evidence for Mycophenolic Acid Acyl-b-D-Glucuronide Procurement Decisions


AcMPAG IMPDH II Inhibitory Potency Compared to MPA: 12-Fold Difference in IC50

In a direct head-to-head comparison using recombinant human IMPDH II (rhIMPDH II), AcMPAG demonstrated approximately 12-fold lower inhibitory potency than the parent drug mycophenolic acid (MPA) [1]. The IC50 value for AcMPAG was 301.7 μg/L compared to 25.6 μg/L for MPA, with corresponding Ki values for NAD/IMP of 382.0/511.0 nmol/L for AcMPAG versus 50.8/57.7 nmol/L for MPA [1]. In contrast, the major phenolic glucuronide metabolite MPAG showed no significant effect on the enzyme [1].

Immunosuppression Enzyme kinetics Drug metabolism

AcMPAG Cellular Uptake and Intracellular Accumulation Relative to MPA

Following 6-hour incubation at their respective maximum concentrations (Cmax), MPA was found to be 10 times more concentrated in Jurkat lymphoma cells than AcMPAG [1]. This differential cellular uptake further diminishes the relative contribution of AcMPAG to IMPDH II-mediated immunosuppression in vivo, independent of its intrinsic enzymatic potency [1].

Lymphocyte pharmacology Drug transport Intracellular concentration

AcMPAG Tubulin Polymerization Activity: 2.5-Fold Stronger than MPA

In a direct comparative in vitro assay, AcMPAG induced tubulin polymerization at a significantly higher level than MPA, with the effect being approximately 2.5-fold stronger (n=4; p<0.05) [1]. Both compounds were tested at 100 μM in the presence of GTP, while the phenolic glucuronide MPAG (100 μM) showed no effect [1]. Paclitaxel (10 μM) served as a positive control and exhibited stronger polymerization than either MPA metabolite [1].

IMPDH-independent mechanisms Tubulin polymerization Cytoskeletal pharmacology

AcMPAG Protein Adduct Formation with Plasma Albumin: Correlation with Exposure

AcMPAG forms covalent adducts with plasma albumin (AcMPAG-Alb) in vivo, a property not shared by MPA or MPAG to the same extent [1]. In pediatric renal transplant recipients, AcMPAG-Alb adducts were detected in all patient samples and correlated significantly with AcMPAG-AUC12h (r = 0.70, p < 0.05) and plasma albumin concentration (r = 0.40, p < 0.05) [1]. This covalent binding capacity is a class characteristic of acyl glucuronides and is considered a potential initiating event for carboxylic acid-containing drug toxicity [2].

Drug-protein adducts Toxicology Acyl glucuronide reactivity

AcMPAG Stability and Analytical Handling Requirements Differentiated from MPA and MPAG

AcMPAG exhibits limited stability at neutral/physiological pH, a property that distinguishes it from both MPA and MPAG [1]. At room temperature, AcMPAG concentrations in both whole blood and non-acidified plasma decreased significantly after 2–5 hours [1]. The choice of deproteinization method critically impacts AcMPAG recovery: perchloric acid (2 M) resulted in only 63% of the area ratio observed in water (indicating partial deconjugation or incomplete protein release), whereas metaphosphoric acid (15%) yielded 102% recovery [1]. Stable storage requires acidified plasma at -20°C or -80°C, but even under optimal conditions, stability does not extend beyond 5 months post-collection [1]. In contrast, MPA and MPAG exhibit substantially greater stability under identical conditions.

Bioanalytical method validation Sample stability Therapeutic drug monitoring

AcMPAG Relative Exposure and Contribution to Total Active Drug Burden

In a clinical crossover study comparing EC-MPS (720 mg bid) and MMF (1000 mg bid) in stable renal transplant patients (n=40), AcMPAG contributed approximately 14% of the exposure to total active drug after MPA administration [1]. The AUC ratio of MPAG to AcMPAG was 75:1 to 90:1, confirming that MPAG is the predominant metabolite by plasma exposure while AcMPAG represents a minor but pharmacologically distinct fraction [1]. The Cmin molar ratio of MPA to AcMPAG was approximately 4:1 [2]. In pediatric renal transplant recipients, the median AcMPAG-AUC12h was 10.3% (range 4.6%–45.5%) of MPA-AUC12h in molar equivalents [3].

Pharmacokinetics Drug exposure Metabolite profiling

Validated Research and Industrial Application Scenarios for Mycophenolic Acid Acyl-b-D-Glucuronide


Analytical Reference Standard for LC-MS/MS Therapeutic Drug Monitoring Assay Development

AcMPAG is an essential analytical reference standard for laboratories developing or validating LC-MS/MS methods for comprehensive therapeutic drug monitoring of mycophenolate therapy. Due to its limited stability at physiological pH and method-dependent recovery (63% vs 102% recovery depending on deproteinization conditions) [1], AcMPAG-specific calibration and quality control materials must be incorporated to ensure accurate quantification. Laboratories should procure high-purity AcMPAG reference material to establish method linearity ranges covering the expected plasma concentration range of 0.08–5.35 mg/L (C0 to Cmax in pediatric patients) [2] and to validate sample handling protocols including immediate acidification and -80°C storage [1].

IMPDH II-Independent Antiproliferative Mechanism and Tubulin Polymerization Studies

For researchers investigating IMPDH II-independent antiproliferative mechanisms of mycophenolate therapy or exploring cytoskeletal pharmacology, AcMPAG is the preferred compound over MPA or MPAG. AcMPAG induces tubulin polymerization at 2.5-fold greater potency than MPA (p<0.05) in the presence of GTP, whereas MPAG shows no activity [1]. This differential activity makes AcMPAG uniquely valuable for studies examining potential off-target effects contributing to gastrointestinal adverse events, myelosuppression, or novel anticancer applications independent of purine biosynthesis inhibition [1].

Acyl Glucuronide Reactivity and Drug-Protein Adduct Toxicology Assessment

AcMPAG serves as a model acyl glucuronide compound for assessing protein adduct formation and its toxicological implications. In clinical studies, AcMPAG forms covalent adducts with plasma albumin in 100% of treated patients, with adduct levels correlating with AcMPAG exposure (AUC12h r=0.70, p<0.05) [1]. Unlike MPA or MPAG, AcMPAG's acyl glucuronide structure confers the chemical reactivity characteristic of carboxylic acid-containing drugs linked to idiosyncratic toxicity. Researchers procuring AcMPAG for adduct formation studies, immunogenicity assessments, or toxicity mechanism investigations benefit from the compound's well-characterized in vivo adduct profile [1].

Pharmacokinetic-Pharmacodynamic Modeling of Mycophenolate Exposure-Response Relationships

For pharmacometric analyses requiring comprehensive characterization of mycophenolate exposure-response relationships, AcMPAG reference material is required to quantify this minor but pharmacologically active metabolite fraction. With AcMPAG contributing approximately 10-14% of total active drug exposure in adult renal transplant recipients [1] and up to 45.5% in pediatric patients (range 4.6-45.5%) [2], models that omit AcMPAG quantification may misattribute up to nearly half of active drug exposure in outlier populations. Accurate pharmacokinetic modeling of immunosuppressive efficacy and toxicity risk stratification requires simultaneous quantification of MPA, MPAG, and AcMPAG, necessitating procurement of all three reference standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycophenolic acid acyl-b-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.